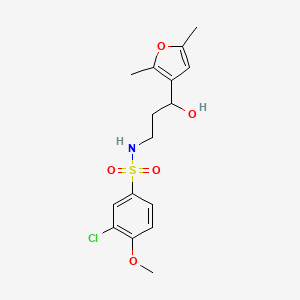

3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide

Descripción

BenchChem offers high-quality 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO5S/c1-10-8-13(11(2)23-10)15(19)6-7-18-24(20,21)12-4-5-16(22-3)14(17)9-12/h4-5,8-9,15,18-19H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHKBLWUZPANHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC(=C(C=C2)OC)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide, with the CAS Number 1421522-30-6, is a sulfonamide derivative that combines various functional groups, including a furan moiety and a hydroxypropyl group. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is , with a molecular weight of 373.9 g/mol. The structure includes a sulfonamide group, which is known for its biological significance, particularly in antibacterial activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 373.9 g/mol |

| CAS Number | 1421522-30-6 |

The biological activity of sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme critical for folate synthesis. This inhibition can lead to reduced bacterial growth and proliferation. The presence of the furan and hydroxypropyl groups may enhance the compound's interaction with biological targets, potentially increasing its efficacy.

Case Studies

- Study on Related Compounds : A study investigating the antimicrobial activity of various sulfonamides found that modifications in the aromatic ring significantly influenced their effectiveness against Staphylococcus aureus and Escherichia coli. This suggests that 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide may exhibit similar or enhanced activity due to its unique structure.

- Furan Derivatives : Research on furan-containing compounds has shown promising results in terms of anticancer activity. The furan moiety can interact with cellular targets, leading to apoptosis in cancer cells. This indicates potential therapeutic applications for 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide in oncology.

Research Findings

Recent investigations into the biological activities of sulfonamides have highlighted several key findings:

- Cytotoxicity : Preliminary studies suggest that compounds with similar structural features exhibit cytotoxic effects on cancer cell lines.

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Q & A

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 3-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-4-methoxybenzenesulfonamide?

Methodological Answer: The synthesis involves a multi-step approach:

Sulfonamide Formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with a hydroxypropylamine intermediate under anhydrous conditions (e.g., dichloromethane solvent, 0–5°C).

Hydroxypropyl Intermediate Preparation : Coupling 2,5-dimethylfuran-3-yl groups to a propyl chain via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control of the hydroxy group.

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product .

Critical Conditions :

- Temperature control (±2°C) during sulfonamide coupling to avoid side reactions.

- Solvent polarity adjustments (e.g., THF vs. DMF) to optimize reaction rates .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm).

- ¹³C NMR : Confirms carbon backbone, including furan (δ 105–110 ppm) and sulfonamide (δ 165–170 ppm) groups.

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at ~454.5 g/mol).

- IR Spectroscopy : Detects functional groups (e.g., S=O stretching at ~1350 cm⁻¹, OH stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for the hydroxypropyl linkage in this compound?

Methodological Answer:

Q. What methodologies are recommended for evaluating the compound’s bioactivity and target interactions?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use recombinant enzymes (e.g., cyclooxygenase-2) with fluorogenic substrates to measure IC₅₀ values.

- Compare inhibition kinetics (e.g., competitive vs. non-competitive) via Lineweaver-Burk plots .

- Molecular Docking :

- Perform in silico docking (AutoDock Vina) using X-ray crystallography-derived protein structures (e.g., PDB IDs).

- Validate binding poses with molecular dynamics simulations (GROMACS) .

- Cytotoxicity Screening :

- MTT assays on cell lines (e.g., HeLa, HEK293) to assess selective toxicity .

Q. How does stereochemistry at the hydroxypropyl group influence biological activity?

Methodological Answer:

Chiral Resolution :

- Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol mobile phase).

Bioactivity Comparison :

- Test each enantiomer in enzyme inhibition assays (see FAQ 4).

- Example: (R)-enantiomer may show 10-fold higher COX-2 inhibition than (S)-enantiomer due to steric fit in the active site .

Q. What strategies mitigate challenges in purifying this sulfonamide derivative?

Methodological Answer:

- Byproduct Removal :

- Use activated charcoal to adsorb colored impurities during recrystallization.

- pH Control :

- Advanced Chromatography :

- Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity isolation (>98%) .

Q. How can computational modeling predict the compound’s metabolic stability?

Methodological Answer:

- Metabolite Prediction :

- Use software like Schrödinger’s Metabolite™ to identify likely oxidation sites (e.g., furan ring).

- CYP450 Inhibition Assays :

- Incubate with human liver microsomes and NADPH; quantify parent compound via LC-MS to calculate half-life .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.